Bisphenol E-d12
Beschreibung
Bisphenol E-d12 (4,4'-ethylidenebisphenol-d12) is a deuterated analog of bisphenol E (BPE), where twelve hydrogen atoms are replaced with deuterium. This isotopic labeling makes it a valuable internal standard in analytical chemistry, particularly for quantifying non-deuterated bisphenols (e.g., BPA, BPS, BPF) in environmental and biological samples using mass spectrometry .
Eigenschaften
Molekularformel |
C₁₄H₂D₁₂O₂ |
|---|---|
Molekulargewicht |
226.33 |
Synonyme |
4,4’-Ethylidenedi-phenol-d12; 1,1-Bis(4-hydroxyphenyl)ethane-d12; 4,4’-Ethylidenebisphenol-d12; 4,4’-Ethylidenediphenol-d12; Bisphenol AD-d12 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Bisphenol Compounds
Bisphenol E-d12 belongs to a broader family of bisphenols, which share a common skeleton of two hydroxyphenyl groups connected by a bridging moiety. Below is a detailed comparison with key analogs:
Structural and Functional Differences
| Compound | Bridging Group | Key Substitutions | Primary Applications |
|---|---|---|---|
| Bisphenol A (BPA) | Isopropylidene | -CH₃ | Polycarbonate plastics, epoxy resins |
| Bisphenol S (BPS) | Sulfone | -SO₂ | Thermal paper, "BPA-free" products |
| Bisphenol F (BPF) | Methylene | -CH₂ | Lacquers, coatings, adhesives |
| Bisphenol AF (BPAF) | Hexafluoroisopropylidene | -CF₃ | Fluorinated polymers, electronics |
| Bisphenol E-d12 | Ethylidene | -CD₂ (deuterated) | Analytical standard (non-commercial) |
- Structural Implications: Minor modifications (e.g., sulfone in BPS, fluorine in BPAF) alter polarity, stability, and bioactivity. Deuterated compounds like Bisphenol E-d12 exhibit nearly identical chemical behavior to their non-deuterated forms but are metabolically inert, making them ideal tracers .
Endocrine-Disrupting Activity
Studies on bisphenol analogs reveal consistent estrogenic and anti-androgenic activities, mediated via estrogen receptor (ER) and androgen receptor (AR) interactions:
- Mechanistic Insights : BPAF and BPF induce feminizing effects in chicken embryos (e.g., ovarian-like testicular cortex, Müllerian duct retention) at doses as low as 210 nmol/g egg, mirroring BPA’s effects but with higher mortality rates . BPS disrupts thyroid hormone signaling pathways, affecting growth and metabolism .
Environmental Persistence and Human Exposure
| Compound | Environmental Half-Life | Detection in Human Urine (Median ng/mL) | Regulatory Status |
|---|---|---|---|
| BPA | 2–5 days | 1.2–3.5 | Restricted in EU (SVHC), US FDA monitored |
| BPS | >7 days | 0.8–2.1 | Unregulated globally |
| BPF | 3–6 days | 0.5–1.8 | Unregulated globally |
| BPAF | >10 days | <0.1 | Limited restrictions (EU monitoring list) |
| Bisphenol E-d12 | N/A | N/A | Laboratory use only (no commercial release) |
- Trends : BPA alternatives like BPS and BPF are increasingly detected in indoor air and dust due to their use in "BPA-free" products, with human exposure levels approaching those of BPA . BPAF’s persistence in wastewater raises concerns about bioaccumulation .
Critical Research Findings and Implications
- Toxicity Parity : BPA substitutes (BPS, BPF, BPAF) exhibit hormonal activities matching or exceeding BPA, challenging the safety of "regrettable substitutions" .
- Avian Models : Chicken embryo studies demonstrate that BPAF and BPF induce testicular feminization at lower doses than BPA, highlighting their heightened developmental toxicity .
- Analytical Challenges: Adsorption losses during syringe filtration vary by bisphenol structure (e.g., PTFE filters retain BPAF more effectively than nylon), complicating environmental monitoring .
Q & A
Basic: What methodological considerations are critical for synthesizing and characterizing Bisphenol E-d12 to ensure isotopic purity and reproducibility?
Answer: Synthesis of deuterated compounds like Bisphenol E-d12 requires meticulous control of reaction conditions (e.g., solvent purity, temperature, and catalyst selection) to minimize isotopic exchange or contamination. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98% deuterium incorporation). Purity assessments via HPLC-UV or GC-MS must account for potential isotopic effects on retention times. For reproducibility, detailed protocols for purification (e.g., recrystallization solvents) and storage conditions (e.g., inert atmosphere) should be documented .
Basic: How can researchers optimize detection methods for Bisphenol E-d12 in biological matrices, and what role does deuterium labeling play in reducing analytical interference?
Answer: Deuterium labeling enhances detection specificity by shifting molecular ion clusters in mass spectrometry, distinguishing Bisphenol E-d12 from endogenous Bisphenol E. LC-MS/MS with isotope dilution is preferred, using deuterated internal standards to correct for matrix effects. Method validation should include recovery tests (spiked samples) and limits of detection (LOD) studies across biological fluids (e.g., urine, serum). Cross-validation with non-deuterated analogs ensures no isotopic interference during quantification .
Advanced: How can contradictions in environmental persistence data for Bisphenol E-d12 be resolved through experimental design?
Answer: Discrepancies often arise from variations in environmental conditions (pH, microbial activity) or analytical sensitivity. Researchers should:
- Conduct controlled microcosm studies simulating real-world conditions (e.g., soil/water systems).
- Use isotopically labeled tracers to differentiate abiotic vs. biotic degradation pathways.
- Employ longitudinal sampling with high temporal resolution to capture degradation kinetics.
- Apply multivariate statistical models to isolate confounding variables (e.g., organic carbon content) .
Advanced: What variables must be controlled when designing comparative studies between Bisphenol E-d12 and its non-deuterated analog in toxicological assays?
Answer: Key variables include:
- Isotopic effects : Assess differences in solubility, binding affinity, and metabolic rates via parallel incubations.
- Dose normalization : Adjust concentrations based on molar mass differences.
- Control groups : Include solvent-only and non-deuterated compound controls to isolate isotopic impacts.
- Endpoint selection : Use multi-omics approaches (e.g., metabolomics) to detect subtle isotopic differences in metabolic pathways .
Advanced: What statistical approaches are recommended for analyzing low-abundance Bisphenol E-d12 data in large-scale biomonitoring studies?
Answer: For low-concentration
- Apply non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions.
- Use bootstrapping to estimate confidence intervals for skewed distributions.
- Implement machine learning models (e.g., random forests) to identify covariates (e.g., age, diet) influencing detection rates.
- Report uncertainty metrics (e.g., coefficient of variation) for replicates .
Advanced: How can systematic reviews on Bisphenol E-d12’s environmental fate address gaps in existing literature?
Answer: Follow PRISMA guidelines with:
- Search strategy : Use databases (SciFinder, PubMed) and keywords combining "Bisphenol E-d12" with terms like "degradation," "bioaccumulation," and "isotope tracing."
- Inclusion criteria : Prioritize peer-reviewed studies with raw data and explicit methodology.
- Risk of bias assessment : Evaluate studies for confounding variables (e.g., lack of isotopic controls) using tools like ROBINS-I.
- Meta-analysis : Pool data only if heterogeneity (I<sup>2</sup>) is <50% .
Advanced: What frameworks are effective for reconciling contradictory toxicological findings involving Bisphenol E-d12?
Answer: Use the PECO framework (Population, Exposure, Comparator, Outcome) to standardize study comparisons. For example:
- Population : Human cell lines vs. rodent models.
- Exposure : Acute vs. chronic dosing regimens.
- Comparator : Non-deuterated Bisphenol E.
- Outcome : Endocrine disruption markers (e.g., ERα activation).
Additionally, apply the FINER criteria to assess study feasibility and relevance .
Basic: What experimental setups are optimal for tracing Bisphenol E-d12 in metabolic pathway studies?
Answer: Use stable isotope-resolved metabolomics (SIRM) :
- Administer Bisphenol E-d12 to in vitro models (e.g., hepatocytes) or in vivo systems.
- Extract metabolites at timed intervals and analyze via LC-HRMS.
- Map deuterium incorporation into metabolites (e.g., glucuronides) using software like XCMS Online.
- Validate findings with isotopic kinetic modeling .
Advanced: How can researchers evaluate the long-term stability of Bisphenol E-d12 under varying storage and environmental conditions?
Answer: Design accelerated aging studies:
- Storage conditions : Test stability at -80°C, -20°C, and 4°C over 6–12 months.
- Environmental exposure : Expose samples to UV light, humidity, and oxidizing agents.
- Analysis : Monitor deuterium loss via HRMS and degradation products via NMR.
- Kinetic modeling : Use Arrhenius equations to predict shelf life .
Advanced: What protocols ensure rigorous replication of studies using Bisphenol E-d12 across laboratories?
Answer: Implement standardized operating procedures (SOPs) :
- Material sourcing : Use certified reference materials (CRMs) with batch-specific deuterium enrichment data.
- Inter-laboratory validation : Conduct round-robin trials with blinded samples.
- Data sharing : Publish raw spectra and chromatograms in supplementary materials.
- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
